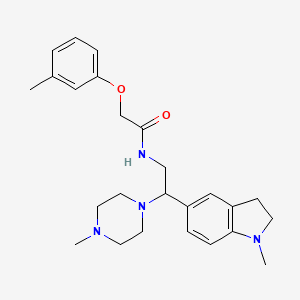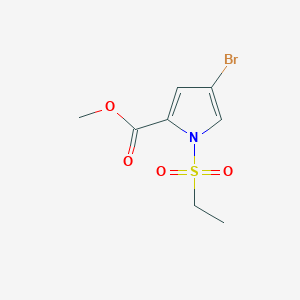![molecular formula C19H24BNO4 B2690380 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester CAS No. 956034-20-1](/img/structure/B2690380.png)
3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester
Übersicht
Beschreibung
3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester typically involves the reaction of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, halides, bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is extensively used in organic synthesis for the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, it is used to synthesize bioactive molecules and drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for developing new therapeutic agents .
Industry: Industrially, it is employed in the production of polymers, electronic materials, and specialty chemicals. Its versatility and reactivity make it a crucial component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
Uniqueness: Compared to similar compounds, 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester offers unique reactivity and stability, making it particularly suitable for complex organic syntheses. Its methoxyphenyl group provides additional electronic effects that can influence the reactivity and selectivity of the reactions it undergoes .
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-17(12-21-11-15)23-13-14-6-8-16(22-5)9-7-14/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQIDKGSZWJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)





![2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2690310.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)



![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)
